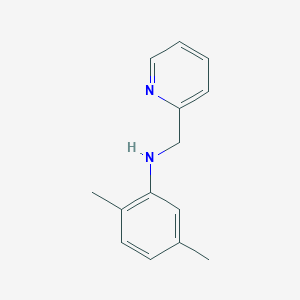

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-11-6-7-12(2)14(9-11)16-10-13-5-3-4-8-15-13/h3-9,16H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGNREASDDLZNGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NCC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001258309 | |

| Record name | N-(2,5-Dimethylphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355382-32-0 | |

| Record name | N-(2,5-Dimethylphenyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355382-32-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2,5-Dimethylphenyl)-2-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001258309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Synthetic Pathways for 2,5-Dimethyl-N-(pyridin-2-ylmethyl)aniline

The formation of the target compound is primarily achieved through a multi-step process that leverages the reactivity of its constituent aromatic precursors.

A principal and widely employed method for synthesizing N-(pyridin-2-ylmethyl)aniline derivatives involves the initial formation of a Schiff base (or imine). This is achieved through the condensation reaction of a substituted aniline (B41778) with pyridine-2-carboxaldehyde. wikipedia.org In this reaction, the primary amine group of the aniline nucleophilically attacks the carbonyl carbon of the aldehyde, leading to the formation of a carbinolamine intermediate which then dehydrates to form the C=N double bond of the imine.

This approach has been successfully used to create a variety of analogous structures. For instance, the reaction of 4-methoxyaniline with pyridine-2-carboxaldehyde yields 4-methoxy-N-(pyridin-2-ylmethylene)aniline. researchgate.net Similarly, various other substituted anilines can be condensed with pyridine-2-carboxaldehyde to produce the corresponding Schiff base precursors. researchgate.netresearchgate.net The reaction between N-(2-aminoethyl)propane-1,3-diamine and pyridine-2-carbaldehyde further illustrates the versatility of this condensation, leading to more complex ligand structures. researchgate.net For the specific synthesis of the precursor to this compound, 2,5-dimethylaniline (B45416) is reacted with pyridine-2-carboxaldehyde.

Table 1: Examples of Condensation Reactions for Schiff Base Formation

| Aniline Derivative | Aldehyde | Resulting Schiff Base (Imine) | Source(s) |

| 4-Methoxyaniline | Pyridine-2-carboxaldehyde | 4-Methoxy-N-(pyridin-2-ylmethylene)aniline | researchgate.net |

| Aniline | Pyridine-2-carboxaldehyde | N-(Pyridin-2-ylmethylene)aniline | researchgate.net |

| 2,4,6-Trimethylaniline | Pyridine-2-carboxaldehyde | 2,4,6-Trimethyl-N-(pyridin-2-ylmethylene)aniline | researchgate.net |

| 2,5-Dimethylaniline | Pyridine-2-carboxaldehyde | 2,5-Dimethyl-N-(pyridin-2-ylmethylene)aniline | Inferred |

Reductive amination is a highly effective method for forming the target amine from its aldehyde and amine precursors. This process can be performed as a one-pot reaction or in a two-step sequence. In the two-step approach, the Schiff base formed from the condensation of 2,5-dimethylaniline and pyridine-2-carboxaldehyde is first isolated and then reduced. mdpi.com The imine's C=N bond is susceptible to reduction by various hydride reagents, such as sodium borohydride, to yield the secondary amine, this compound. researchgate.net

This two-step process, involving condensation followed by reduction, is a common strategy for synthesizing N-substituted furfuryl amines from furanic aldehydes and primary amines, highlighting the broad applicability of this method. mdpi.com The direct, one-pot reductive amination combines the aldehyde, amine, and a reducing agent in a single reaction vessel, where the imine is formed in situ and immediately reduced. This approach avoids the need to isolate the intermediate imine. researchgate.net

The primary synthetic route to this compound relies on two key starting materials: 2,5-dimethylaniline and pyridine-2-carboxaldehyde.

2,5-Dimethylaniline , also known as 2,5-xylidine, is a primary arylamine where two methyl groups are substituted on the benzene (B151609) ring at positions 2 and 5. nih.gov It is commercially produced, often by the iron-mediated reduction of the corresponding 2,5-dinitroxylene. nih.gov It presents as a liquid that may darken upon exposure to air. nih.gov

Pyridine-2-carboxaldehyde , also known as picolinaldehyde, is an aldehyde derivative of pyridine (B92270). wikipedia.org It is typically synthesized via the oxidation of the corresponding methyl or hydroxymethyl pyridine. wikipedia.org For example, 2-vinylpyridine (B74390) can be converted to the aldehyde through ozonolysis. google.com This compound serves as a crucial building block for creating ligands used in coordination chemistry. wikipedia.org

Table 2: Properties of Key Precursor Compounds

| Compound | IUPAC Name | Formula | Molar Mass ( g/mol ) | Appearance | Key Synthetic Use | Source(s) |

| 2,5-Dimethylaniline | 2,5-dimethylaniline | C₈H₁₁N | 121.18 | Pale yellow to brown liquid | Aniline component | nih.gov |

| Pyridine-2-carboxaldehyde | Pyridine-2-carbaldehyde | C₆H₅NO | 107.11 | Colorless oily liquid | Aldehyde component | wikipedia.org |

Beyond traditional reductive amination, several novel synthetic strategies are emerging for the construction of pyridine-substituted anilines.

One innovative method involves a one-pot C-H alkenylation, electrocyclization, and aromatization sequence to build highly substituted pyridine rings from α,β-unsaturated imines and alkynes, which could then be functionalized. nih.gov Another approach is the interrupted Kröhnke reaction, which can be manipulated to produce anilines instead of the typical pyridine products. researchgate.net

Researchers are also exploring multicomponent reactions to assemble complex pyridine-containing molecules in a single step, representing a green chemistry approach. researchgate.net Furthermore, ring-transformation strategies, such as converting para-substituted pyridines into meta-substituted anilines through sequential ring-opening and ring-closing reactions, offer unconventional pathways to these structures. researchgate.net The use of (pyridin-2-ylmethyl)lithium as a nucleophile to attack porphyrin cores suggests its potential application in C-C bond formation with other electrophiles to build the desired backbone. academie-sciences.fr

Derivatization and Functionalization of the Core Structure

Once synthesized, the this compound core structure can be further modified, particularly through reactions on the electron-rich aniline ring.

The aniline ring in this compound is highly activated towards electrophilic aromatic substitution. This high reactivity is due to the strong electron-donating effect of the secondary amine group (-NH-), which directs incoming electrophiles to the ortho and para positions. libretexts.org The two methyl groups also act as weak activators and ortho/para directors.

In this specific compound, the substituents occupy positions 1, 2, and 5. The powerful activating effect of the amine at position 1, combined with the directing influence of the methyl groups at positions 2 and 5, controls the regioselectivity of further substitutions. The available positions for an incoming electrophile are C4 and C6. The directing effects of the existing groups are summarized below:

-NH- group (at C1): Strongly activating, directs ortho (C2, C6) and para (C4).

-CH₃ group (at C2): Weakly activating, directs ortho (C1, C3) and para (C5).

-CH₃ group (at C5): Weakly activating, directs ortho (C4, C6) and para (C2).

Considering the combined influence, the positions most activated for electrophilic attack are C4 and C6. The steric hindrance from the adjacent methyl group at C5 might slightly disfavor substitution at C6 compared to C4. Therefore, electrophilic reactions such as nitration or halogenation would be expected to yield a mixture of 4- and 6-substituted products. Due to the high reactivity of the aniline ring, reactions like monobromination can be difficult to control, often leading to multiple substitutions. libretexts.org To moderate this reactivity and achieve selective monosubstitution, the amine can be temporarily protected by acetylation, which attenuates its activating influence. libretexts.org

Modifications of the Pyridine-2-ylmethyl Moiety

The pyridine-2-ylmethyl group within the target molecule offers several sites for chemical modification. The pyridine ring itself can undergo N-alkylation, and the methylene (B1212753) bridge can be functionalized through deprotonation.

Studies on related bis(imino)pyridine systems have shown that the pyridine nitrogen can be alkylated by organometallic reagents such as those containing lithium, magnesium, or zinc. nih.gov For instance, reactions with MeLi can lead to N-methylated species. nih.gov In some cases, particularly with bulky aryl substituents, these N-alkylation products can undergo further rearrangement where the newly introduced alkyl group migrates to an adjacent carbon atom on the pyridine ring. nih.gov

Another significant modification pathway involves the methylene group linking the pyridine and aniline moieties. The synthesis of meso-(pyridin-2-ylmethyl)porphyrins has been achieved through the generation of a (pyridin-2-ylmethyl)lithium reagent, which is formed by the deprotonation of 2-picoline with n-butyllithium. academie-sciences.fr This nucleophilic reagent can then attack various electrophiles. academie-sciences.fr This methodology suggests that the methylene bridge in this compound could be deprotonated to form a carbanion, enabling the introduction of a wide range of substituents at this position.

N-Alkylation and Related Amine Transformations

The secondary amine in this compound is a key functional group that readily undergoes N-alkylation to form tertiary amines. This transformation is significant, particularly in the context of modifying the ligand's properties for coordination chemistry.

Direct evidence for this transformation on a closely related structure is found in the synthesis of N-methylated half-sandwich complexes. researchgate.net For example, the rhodium complex [RhCp*(N-methyl-N-(pyridin-2-ylmethyl)aniline)Cl]PF6 was synthesized, demonstrating the feasibility of converting the secondary amine to a tertiary amine while coordinated to a metal center. researchgate.net This highlights a method to investigate the role of the N-H group in catalytic mechanisms like transfer hydrogenation. researchgate.net

A variety of catalytic systems have been developed for the N-alkylation of anilines and related amines, which are applicable to this compound. rsc.orgresearchgate.net These methods often utilize alcohols as alkylating agents in sustainable processes where water is the only byproduct. rsc.org

| Catalyst System | Alkylating Agent | Key Features | Reference |

|---|---|---|---|

| Cobalt supported on a Zr metal-organic framework (UiO-67) | Benzyl (B1604629) alcohol | Heterogeneous catalyst with excellent selectivity and yields for N-alkylation of substituted anilines. | rsc.org |

| Ruthenium(II) complexes with N-heterocyclic carbene ligands | Arylmethyl alcohols | High catalytic activity and selectivity for N-monoalkylation of aromatic amines under neat conditions. | researchgate.net |

| Copper compounds (e.g., CuCl₂·2H₂O, CuBr₂) | Primary and secondary alcohols | Effective for producing N-alkyl- and N,N-dialkyl-substituted anilines. | researchgate.net |

| Manganese complexes with bidentate NN-ligands | Alcohols | Efficiently catalyzes the N-alkylation of anilines through C–N coupling reactions. | researchgate.net |

Furthermore, novel approaches using N-aminopyridinium salts as ammonia (B1221849) surrogates have been developed for the synthesis of secondary amines via a self-limiting alkylation process. chemrxiv.org This involves an N-arylation, N-alkylation sequence that can be performed in a one-pot procedure. chemrxiv.org

Oxidation Chemistry of Coordinated Amine Ligands

When this compound acts as a ligand coordinated to a transition metal, the secondary amine moiety can undergo oxidation. This transformation is a critical aspect of its coordination chemistry and has implications for catalysis.

A notable example is the oxidation of coordinated N-(pyridin-2-ylmethyl)aniline derivatives to the corresponding imine. researchgate.net Time-dependent ¹H NMR studies of Iridium(III) amine complexes, such as [Cp*IrCl(N-(pyridin-2-ylmethyl)aniline)]PF6, have shown that these compounds are oxidized to imine complexes by molecular oxygen. researchgate.net This dehydrogenation of the amine to an imine within the coordination sphere of the metal is a key chemical transformation.

The electronic and steric properties of the aniline portion of the ligand are crucial in determining the reactivity. scholaris.ca In broader studies of amine oxidation, copper-containing catalytic systems have been employed for the aerobic oxidation of amines. scholaris.ca For example, CuBr₂ in the presence of TEMPO (2,2,6,6-tetramethylpiperidyl-1-oxy) has been used for the aerobic oxidation of benzyl amines. scholaris.ca In the absence of primary amines, electron-rich anilines have been observed to undergo dehydrogenative coupling to yield azo products. scholaris.ca This suggests that under specific catalytic conditions, the coordinated this compound could potentially undergo similar oxidative transformations.

| Metal Center/Catalyst | Oxidant | Transformation | Comments | Reference |

|---|---|---|---|---|

| Iridium(III) | Molecular oxygen (O₂) | Amine to Imine | Observed in half-sandwich Ir(III) amine complexes. | researchgate.net |

| Copper(II) Bromide / TEMPO | Air/Oxygen | Amine to Imine or Azo-compound | General method for aerobic oxidation of amines; product depends on substrate. | scholaris.ca |

Coordination Chemistry and Ligand Design Principles

Ligand Properties of 2,5-Dimethyl-N-(pyridin-2-ylmethyl)aniline

The inherent characteristics of this compound as a ligand are central to understanding the structure and reactivity of its metal complexes. These properties are a direct consequence of its molecular structure, including the nature of its donor atoms and the influence of the methyl substituents on the aniline (B41778) ring.

This compound functions as a classic N,N'-bidentate ligand. This coordination mode involves the nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the secondary amine group, which chelate to a metal center to form a stable five-membered ring. This bidentate chelation is a common feature among N-(pyridin-2-ylmethyl)aniline derivatives and is a key factor in the formation of stable metal complexes. researchgate.netresearchgate.net The two nitrogen atoms act as Lewis basic sites, donating their lone pairs of electrons to a Lewis acidic metal ion.

In related palladium(II) complexes with N-methyl-N-(pyridin-2-ylmethyl)aniline, X-ray crystallography has confirmed the square planar geometry where the two nitrogen atoms of the N,N'-bidentate ligand and two chlorido ligands coordinate to the palladium atom. researchgate.net Similarly, copper(II) complexes of N-(pyridin-2-ylmethyl)aniline and its derivatives also exhibit this N,N'-bidentate coordination. researchgate.net

The presence of two methyl groups at the 2 and 5 positions of the aniline ring in this compound has a significant impact on its electronic and steric properties as a ligand.

Electronic Effects: The methyl groups are electron-donating through an inductive effect. This increases the electron density on the aniline nitrogen atom, enhancing its basicity and, consequently, its ability to coordinate to a metal ion. This can lead to the formation of more stable metal complexes compared to the unsubstituted N-(pyridin-2-ylmethyl)aniline.

Steric Effects: The methyl group at the 2-position (ortho to the amine group) introduces steric hindrance around the aniline nitrogen donor atom. This steric bulk can influence the coordination geometry of the resulting metal complexes, potentially leading to distorted geometries. For instance, in related zirconocene (B1252598) complexes, sterically demanding substituents have been shown to weaken the metal-nitrogen bond by increasing the bond distance. chemmethod.com However, this steric hindrance can also play a role in stabilizing certain coordination geometries by restricting the rotation of the phenyl group. chemmethod.com

While this compound primarily acts as a bidentate ligand, related systems with more extensive pyridinylmethylation demonstrate the potential for more complex coordination behaviors. For example, the ligand N,N,4-tris(pyridin-2-ylmethyl)aniline has been shown to be a flexible and multimodal ligand. rsc.org It can form discrete complexes, dimers, and even one-dimensional coordination polymers, showcasing the versatility that can be achieved by modifying the basic N-(pyridin-2-ylmethyl)aniline scaffold. rsc.org The flexibility is often attributed to the methylene (B1212753) bridge between the pyridine and amine moieties, which allows for a range of coordination angles and modes. researchgate.net

Complexation with Transition Metal Ions

The N,N'-bidentate nature of this compound makes it a suitable ligand for complexation with a variety of transition metal ions. The synthesis and characterization of these metal complexes provide insights into the coordination preferences of both the ligand and the metal centers.

The synthesis of metal complexes with this compound and its analogues typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent.

Copper(II): Copper(II) complexes of N-(pyridin-2-ylmethyl)aniline have been synthesized by reacting the ligand with copper(II) chloride dihydrate in methanol. researchgate.net

Nickel(II): The synthesis of Nickel(II) complexes with pyridine-based ligands can be achieved by reacting the ligand with a salt like nickel(II) chloride hexahydrate in a warm ethanol (B145695) solution, followed by refluxing. jscimedcentral.comchemijournal.com

Zinc(II): Zinc(II) complexes with related pyridinylmethylamine derivatives have been prepared and studied, suggesting a similar synthetic approach would be viable. researchgate.net

Palladium(II): Palladium(II) complexes of N-methyl-N-(pyridin-2-ylmethyl)aniline have been synthesized by reacting the ligand with [Pd(CH3CN)2Cl2] in ethanol. researchgate.net

Iridium(III) and Rhodium(III): The synthesis of Iridium(III) and Rhodium(III) complexes with related N-(pyridin-2-ylmethyl)aniline ligands has been reported, indicating the feasibility of forming complexes with these metals in higher oxidation states.

Tin(IV): A dichlorido[2,4-dimethyl-N-(pyridin-2-ylmethylidene)aniline-κ2 N,N′]dimethyltin(IV) complex was synthesized by reacting the corresponding Schiff base ligand with Sn(CH₃)₂Cl₂ in a mixture of ethanol and methanol. nih.gov A similar approach could be envisioned for the title compound. Other organotin(IV) derivatives have been synthesized using 2,6-pyridinedicarboxylate as the ligand. nih.gov

Mercury(II): Mercury(II) coordination polymers have been synthesized using N,N'-bis(pyridine-4-yl)formamidine and HgX₂ (X = Cl, Br, I) in solvents like THF or acetonitrile. nih.gov Other Hg(II) complexes have been formed with ligands derived from imidazole. sciencescholar.us

The stoichiometry and coordination geometry of the metal complexes formed with this compound are dependent on the metal ion, its oxidation state, and the reaction conditions.

In many cases, a 1:1 or 1:2 metal-to-ligand stoichiometry is observed. For instance, copper(II) complexes of N-(pyridin-2-ylmethyl)aniline derivatives have been isolated with a 1:1 stoichiometry. researchgate.net Nickel(II) complexes with some hydrazone ligands also show a 1:2 metal-to-ligand ratio, resulting in octahedral geometries. chemijournal.com

The coordination geometries observed for related complexes are varied:

Copper(II): Complexes with N-(pyridin-2-ylmethyl)aniline derivatives can exhibit distorted square planar or chloro-bridged five-coordinated, distorted square pyramidal geometries. researchgate.net Other Cu(II) complexes with pyridine amide ligands often show axially elongated octahedral or square pyramidal geometries. mdpi.commdpi.com

Palladium(II): A square planar geometry is common for Pd(II) complexes with N,N'-bidentate ligands of this type. researchgate.net

Zinc(II): Zinc(II) complexes with similar ligands have been found to adopt distorted tetrahedral geometries. researchgate.net

Tin(IV): The related 2,4-dimethyl substituted ligand forms a six-coordinated, distorted octahedral complex with dimethyltin(IV) dichloride. nih.gov

The following table summarizes the expected and observed coordination geometries for metal complexes with ligands related to this compound.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Common Coordination Geometry |

| Cu(II) | 1:1, 1:2 | Distorted Square Planar, Distorted Square Pyramidal, Octahedral |

| Ni(II) | 1:1, 1:2 | Square Planar, Octahedral |

| Zn(II) | 1:1, 1:2 | Distorted Tetrahedral, Octahedral |

| Pd(II) | 1:1 | Square Planar |

| Sn(IV) | 1:1 | Distorted Octahedral |

Influence of Counterions and Solvents on Complex Formation and Structure

The identity of the counterion present during synthesis can significantly influence the final structure of a metal complex. In many instances, counterions are not merely charge-balancing spectators but are active participants in the coordination sphere of the metal center. For example, halide anions (Cl⁻, Br⁻) can act as terminal ligands or as bridging ligands between two metal centers. This bridging capability can lead to the formation of dinuclear or polynuclear complexes from what might otherwise be a mononuclear species. Studies on copper(II) complexes with N-(pyridin-2-ylmethyl)aniline derivatives have shown that chloro-bridged structures can form, resulting in dimeric compounds with distorted square pyramidal geometries around each Cu(II) center. researchgate.net The specific anion can also influence the coordination geometry; for instance, in silver(I) complexes with related Schiff base ligands, anions like acetate (B1210297) coordinate in a monodentate fashion, whereas other anions can bridge two silver centers. researchgate.net

The solvent is another critical variable that affects both the formation and the properties of the complex. Solvents can influence the solubility of reactants, the stability of intermediates, and the crystallization of the final product. Furthermore, coordinating solvents can compete with the primary ligand or counterions for sites on the metal ion, sometimes becoming part of the final structure. The phenomenon of solvatochromism, where the color of a complex changes with the solvent, is a direct indicator of solvent-complex interactions. researchgate.net This property arises from structural changes or the solvation of vacant coordination sites. researchgate.net Spectroscopic studies of electron donor-acceptor (EDA) complexes have demonstrated that the solvent can alter the energy of charge-transfer bands; for example, the charge-transfer band for certain EDA complexes is different in 1,4-dioxane (B91453) compared to dimethylformamide (DMF). flinders.edu.au

Structural Elucidation via X-ray Crystallography

For complexes involving pyridinyl-amine type ligands, a variety of coordination geometries have been confirmed through X-ray diffraction. Depending on the metal ion, its oxidation state, and the ancillary ligands (including counterions), geometries such as distorted square planar, tetrahedral, square pyramidal, trigonal bipyramidal, and octahedral have been observed. researchgate.netresearchgate.netnih.gov For instance, palladium(II) complexes with related N-(pyridin-2-ylmethyl)aniline derivatives often adopt a distorted square planar geometry, with the ligand acting as a bidentate N,N'-donor and two chloro ligands completing the coordination sphere. researchgate.net In contrast, a tin(IV) complex with a similar Schiff base ligand, 2,4-dimethyl-N-(pyridin-2-ylmethylidene)aniline, was found to have a six-coordinated, distorted octahedral geometry. nih.gov

The detailed structural data obtained allows for a thorough understanding of the bonding within the complex. Key parameters include the metal-nitrogen bond lengths, which confirm the coordination of both the pyridine and aniline nitrogen atoms. The data table below presents typical crystallographic information obtained from single-crystal X-ray diffraction studies of related compounds.

| Parameter | Example 1: [Sn(CH₃)₂Cl₂(C₁₄H₁₄N₂)] nih.gov | Example 2: C₁₈H₂₄N₄ Ligand nih.gov |

|---|---|---|

| Chemical Formula | C₁₆H₂₀Cl₂N₂Sn | C₁₈H₂₄N₄ |

| Formula Weight | 430.03 | 296.41 |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 15.266 (1) | 9.4097 (5) |

| b (Å) | 9.288 (1) | 9.2191 (5) |

| c (Å) | 25.109 (2) | 18.7473 (9) |

| β (°) | 106.91 (1) | 90 |

| Volume (ų) | 3406.8 (6) | 1626.29 (14) |

| Z | 8 | 4 |

| Temperature (K) | 293 | 173 |

| Final R indices [I>2σ(I)] | R1 = 0.0540 | R1 = 0.044 |

Spectroscopic Characterization Methodologies of Complexes

A suite of spectroscopic techniques is essential for characterizing both the free ligand and its metal complexes in various states. These methods probe the electronic and vibrational structure, confirm molecular weight, and provide insight into the behavior of the compounds in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) for Ligand and Complex Analysis

NMR spectroscopy is a powerful tool for elucidating the structure of diamagnetic compounds in solution. ¹H and ¹³C NMR spectra are used to verify the successful synthesis of the this compound ligand by confirming the presence of all expected proton and carbon environments. researchgate.net The chemical shifts and coupling constants provide detailed information about the connectivity of atoms. Upon coordination to a metal center, changes in the chemical shifts of the ligand's protons and carbons are observed, providing evidence of metal-ligand binding. The protons on the pyridine ring and the methylene bridge are particularly sensitive to coordination.

For complexes involving specific metal nuclei with a nuclear spin, such as platinum-195 (B83798) (I = 1/2, 33.8% abundance), ¹⁹⁵Pt NMR spectroscopy offers direct insight into the platinum's coordination environment. researchgate.net The chemical shift of the ¹⁹⁵Pt signal is highly sensitive to the nature of the ligands bound to the metal, allowing for the study of ligand exchange reactions and the identification of different species in solution. researchgate.net

The following table summarizes typical ¹H NMR spectral data for precursors and a related ligand, illustrating the types of signals observed.

| Compound | Proton Environment | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 2,5-Dimethylaniline (B45416) | Aromatic C-H | ~6.5-6.9 | chemicalbook.com |

| Amine N-H | ~3.5 (broad) | chemicalbook.com | |

| Methyl C-H | ~2.0-2.2 | chemicalbook.com | |

| (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine | Pyridine C-H | 7.15-8.55 | nih.gov |

| Methylene py-CH₂-N | 3.38-4.15 | nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to probe the functional groups and fingerprint region of the ligand and its complexes. researchgate.net These methods measure the vibrational frequencies of chemical bonds. The IR spectrum of the free ligand would show characteristic bands for N-H stretching (if present), aromatic C-H stretching (~3100–3000 cm⁻¹), C=C and C=N ring stretching in the pyridine moiety, and C-N stretching. researchgate.netresearchgate.net

Upon complexation, shifts in the vibrational frequencies of the ligand are observed. The coordination of the pyridine nitrogen to the metal center typically causes a shift in the pyridine ring breathing modes and other ring vibrations to higher wavenumbers. researchgate.netaps.org These shifts are diagnostic of metal-ligand bond formation. In the far-IR region, new bands corresponding to the metal-ligand stretching vibrations (e.g., ν(M-N)) may appear, providing direct evidence of coordination. researchgate.net

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic structure of the ligand and its complexes. The spectrum of the this compound ligand is expected to show intense absorption bands in the UV region corresponding to π→π* transitions within the pyridine and aniline aromatic rings. academie-sciences.fr

When the ligand coordinates to a transition metal ion, new absorption bands can appear in the visible region of the spectrum. These bands can be due to several types of electronic transitions:

d-d transitions: These are typically weak absorptions arising from the promotion of an electron between d-orbitals of the metal center. Their energy and intensity provide information about the coordination geometry and the ligand field strength.

Ligand-to-Metal Charge Transfer (LMCT): An electron is excited from a ligand-based orbital to a metal-based orbital.

Metal-to-Ligand Charge Transfer (MLCT): An electron is excited from a metal-based orbital to a ligand-based orbital. These are often intense and can be responsible for the vibrant colors of many transition metal complexes.

Metalation can also cause shifts in the ligand's internal π→π* transitions. For example, in porphyrin complexes, metalation causes shifts in the Soret and Q bands and reduces the number of Q bands due to an increase in molecular symmetry. academie-sciences.fr The study of these electronic transitions is also crucial for understanding properties like solvatochromism and halochromism. researchgate.net

Mass Spectrometry (HR-MS, LC-MS) for Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable tool for confirming the identity and composition of newly synthesized compounds. High-resolution mass spectrometry (HR-MS), often coupled with electrospray ionization (ESI), provides a highly accurate mass-to-charge ratio (m/z) for the molecular ion, allowing for the unambiguous determination of the elemental formula of the ligand and its complexes. researchgate.netacademie-sciences.fr

Liquid chromatography-mass spectrometry (LC-MS) is particularly useful for analyzing mixtures and confirming the purity of the synthesized complexes. researchgate.net In addition to providing the molecular weight of the parent ion, the fragmentation pattern observed in the mass spectrum can offer valuable structural information, helping to piece together the different components of the molecule. nih.gov

Elemental Analysis (C, H, N, Metal Content)

Elemental analysis is a fundamental and indispensable technique in coordination chemistry for the verification of newly synthesized compounds. This destructive analytical method provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) within a sample. For organometallic compounds, analysis can be extended to determine the metal content. The primary purpose of obtaining this data is to confirm the empirical formula of a synthesized complex. jscimedcentral.comnih.gov

The process involves comparing the experimentally determined (found) percentages of the elements with the theoretically calculated values derived from the proposed molecular formula of the complex. nih.govnih.gov A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the successful synthesis of the target compound and its purity. nih.gov This confirmation is crucial as it substantiates the stoichiometry of the ligand-to-metal ratio and the presence of any counter-ions or solvent molecules within the crystal lattice.

While specific experimental data for metal complexes of this compound is not extensively detailed in the surveyed literature, the theoretical elemental compositions for plausible coordination compounds can be calculated to illustrate the expected results. For instance, in a hypothetical 1:1 complex of the ligand with a divalent metal chloride (MCl₂), the expected elemental percentages can be determined based on its proposed molecular formula.

The data tables below present the calculated elemental composition for hypothetical complexes of this compound with various transition metals. These theoretical values serve as the benchmark against which experimental results would be compared for structural validation.

Table 1: Calculated Elemental Analysis Data for Hypothetical Dichlorido-Complexes of this compound General Formula: [M(C₁₄H₁₆N₂)Cl₂]

| Metal (M) | Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Metal |

| Cobalt(II) | [Co(C₁₄H₁₆N₂)Cl₂] | 382.16 | 43.99 | 4.22 | 7.33 | 15.42 |

| Nickel(II) | [Ni(C₁₄H₁₆N₂)Cl₂] | 381.92 | 44.02 | 4.22 | 7.33 | 15.37 |

| Copper(II) | [Cu(C₁₄H₁₆N₂)Cl₂] | 386.77 | 43.46 | 4.17 | 7.24 | 16.43 |

| Zinc(II) | [Zn(C₁₄H₁₆N₂)Cl₂] | 388.61 | 43.26 | 4.15 | 7.21 | 16.82 |

Table 2: Calculated Elemental Analysis Data for Hypothetical Dibromido-Complexes of this compound General Formula: [M(C₁₄H₁₆N₂)Br₂]

| Metal (M) | Formula | Molecular Weight ( g/mol ) | % Carbon | % Hydrogen | % Nitrogen | % Metal |

| Cobalt(II) | [Co(C₁₄H₁₆N₂)Br₂] | 471.06 | 35.69 | 3.42 | 5.95 | 12.51 |

| Nickel(II) | [Ni(C₁₄H₁₆N₂)Br₂] | 470.82 | 35.70 | 3.42 | 5.95 | 12.46 |

| Copper(II) | [Cu(C₁₄H₁₆N₂)Br₂] | 475.67 | 35.33 | 3.39 | 5.89 | 13.36 |

| Zinc(II) | [Zn(C₁₄H₁₆N₂)Br₂] | 477.51 | 35.19 | 3.38 | 5.86 | 13.69 |

In a research context, experimental values obtained from an elemental analyzer would be placed alongside these calculated figures. Agreement between the two datasets would confirm the molecular formula of the synthesized complex, thereby validating the coordination of the this compound ligand to the metal center in the proposed stoichiometric ratio.

Catalytic and Advanced Materials Applications Non Biological Focus

Application in Polymerization Reactions

Complexes derived from N-(pyridin-2-ylmethyl)aniline and its analogs have proven to be effective pre-catalysts for the polymerization of vinyl monomers, most notably methyl methacrylate (B99206) (MMA). These catalytic systems are typically activated by a co-catalyst to generate the active species for polymerization.

Metal complexes of N-(pyridin-2-ylmethyl)aniline derivatives are utilized as pre-catalysts for the polymerization of methyl methacrylate (MMA). researchgate.netresearchgate.netfigshare.com For instance, palladium(II) and zinc(II) complexes containing the related ligand 4-methoxy-N-(pyridin-2-ylmethyl)aniline have been synthesized and evaluated for MMA polymerization. researchgate.net Similarly, zinc(II) complexes with imine-based pyridine-aniline type ligands, such as 2,6-diethyl-N-(pyridin-2-ylmethylene)aniline, are also effective for this transformation. researchgate.netfigshare.com

The polymerization is generally conducted in a solvent like toluene (B28343) at elevated temperatures, typically around 60°C. researchgate.netresearchgate.netfigshare.com The catalytic activity can be significant; for example, a palladium(II) complex of 4-methoxy-N-(pyridin-2-ylmethyl)aniline showed an activity of 3.80 × 10⁴ g of poly(methyl methacrylate) (PMMA) per mole of Palladium per hour. researchgate.net Cobalt complexes with bis(imine) ligands have also been employed for MMA polymerization, demonstrating the versatility of these systems. ippi.ac.ir These reactions yield poly(methyl methacrylate), a widely used thermoplastic with applications in various fields due to its optical clarity and chemical stability. researchgate.net

The design of the ligand framework is critical as it directly impacts the catalyst's performance and the properties of the resulting polymer. Modifications to the substituents on the aniline (B41778) ring or the nature of the nitrogen donor atom can alter both steric hindrance and electronic effects at the metal center.

Research on a series of zinc(II), palladium(II), and cadmium(II) complexes with 4-methoxy-N-(pyridin-2-ylmethyl)aniline derivatives revealed that ligand structure significantly influences catalytic activity. researchgate.net The palladium(II) complex with the amine ligand, [(L-b)PdCl₂], where L-b is 4-methoxy-N-(pyridin-2-ylmethyl)aniline, produced high molecular weight PMMA (9.12 × 10⁵ g/mol ) with high catalytic activity. researchgate.net In contrast, the introduction of an N-methyl group to the amine moiety had a detrimental effect on catalytic activity, though the syndiotacticity of the polymer remained largely unaffected. researchgate.net

The tacticity of the polymer, which describes the stereochemical arrangement of the monomer units, is a key property. These catalysts typically produce syndio-enriched PMMA, with syndiotacticity values (rr triads) of around 0.68. researchgate.net This is a desirable property as it influences the polymer's physical characteristics, such as its glass transition temperature (Tg), which was observed in the range of 120–128°C. researchgate.net Zinc complexes with N-cyclohexyl substituted imine-pyridine ligands have also demonstrated high activity, yielding high molecular weight (9.62 × 10⁵ g/mol ) and moderately syndiotactic PMMA. researchgate.netfigshare.com The steric bulk of the ligand can also prevent side reactions during polymerization, leading to better molecular weight control. nih.gov

Table 1: Influence of Ligand-Metal Complex on MMA Polymerization

| Catalyst/Ligand System | Metal Center | Activity (g PMMA / mol M·h) | Molecular Weight (Mₙ, g/mol) | Syndiotacticity (rr) | Reference |

|---|---|---|---|---|---|

| (4-methoxy-N-(pyridin-2-ylmethyl)aniline)PdCl₂ | Palladium (Pd) | 3.80 × 10⁴ | 9.12 × 10⁵ | ~0.68 | researchgate.net |

| (N-cyclohexyl-1-(pyridin-2-yl)methanimine)ZnCl₂ | Zinc (Zn) | 3.33 × 10⁴ | 9.62 × 10⁵ | Moderate | researchgate.netfigshare.com |

| Bis(imine) Cobalt Complex | Cobalt (Co) | 8.6 g PMMA / mmol·h | 5.7 × 10⁵ | 0.48 | ippi.ac.ir |

The polymerization of MMA using these transition metal complexes is not spontaneous and requires the use of a co-catalyst, with Modified Methylaluminoxane (MMAO) being the most common choice. researchgate.netresearchgate.netfigshare.comippi.ac.ir MMAO plays a crucial role in the activation of the pre-catalyst. nih.gov

The activation mechanism involves the interaction of MMAO with the metal complex, leading to the abstraction of a ligand (typically a chloride) from the metal center and subsequent methylation. nih.gov This process generates an unsaturated, cationic metallocene species, which is the catalytically active site for olefin polymerization. nih.gov The concentration of MMAO relative to the catalyst is a key parameter; a high concentration of MMAO on a silica (B1680970) support is often necessary to immobilize the catalyst, prevent leaching, and achieve higher polymerization activity. nih.gov Computational studies on related iron-based catalysts suggest that the MAO species may function as an integral part of the active catalyst, forming an adduct with the metal pre-catalyst. mdpi.commst.edu The effectiveness of the polymerization is thus highly dependent on the presence and concentration of MMAO, which initiates the catalytic cycle. researchgate.netresearchgate.netippi.ac.ir

Other Catalytic Transformations

Beyond polymerization, the unique electronic and steric properties of metal complexes derived from 2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline and its analogs make them suitable for other important catalytic applications, including hydrogenation and bond-forming reactions.

Transfer hydrogenation is an important process for the reduction of organic compounds, where a safe, easy-to-handle molecule provides the hydrogen, avoiding the need for high-pressure H₂ gas. Iridium(III) and Rhodium(III) complexes containing N-(pyridin-2-ylmethyl)aniline ligands have been synthesized and investigated as catalysts for this reaction. The N-H group in these amine complexes is thought to play a key role in the catalytic mechanism. This reaction is particularly relevant for the conversion of biomass-derived platform molecules, such as 5-hydroxymethylfurfural (B1680220) (HMF), into valuable biofuels like 2,5-dimethylfuran (B142691) (DMF). mdpi.comresearchgate.netnih.gov Various catalytic systems, including copper and nickel-based catalysts, have been developed for the transfer hydrogenation of HMF using hydrogen donors like formic acid or methanol. researchgate.netmdpi.comresearchgate.net The development of efficient non-noble metal catalysts for this transformation is an active area of research. nih.gov

The pyridine-aniline scaffold is also valuable in facilitating carbon-carbon (C-C) and carbon-nitrogen (C-N) bond formation reactions, which are fundamental processes in organic synthesis. The related compound 2-(pyridin-2-yl)aniline (B1331140) has been shown to act as a removable directing group that promotes C-H amination, a type of C-N bond formation, mediated by copper(II) acetate (B1210297). dntb.gov.ua This highlights the ability of the pyridine (B92270) nitrogen to coordinate to a metal center and direct a reaction to a specific site on the molecule.

Furthermore, C-N cross-coupling reactions are essential for synthesizing a wide range of nitrogen-containing compounds. mdpi.com For example, palladium-catalyzed Buchwald-Hartwig amination is a key method for C-N coupling between halo-aromatics and amines. researchgate.net The structural motif of this compound makes it an ideal ligand for such transformations, where it can stabilize the metal catalyst and facilitate the reductive elimination step that forms the new C-N bond. The steric and electronic properties conferred by the dimethylaniline group can influence catalyst stability and efficiency. nih.gov

Table of Mentioned Chemical Compounds

Potential in Advanced Materials

The bidentate chelating nature of this compound, featuring both a pyridine and an aniline nitrogen atom, positions it as an excellent candidate for the construction of coordination polymers and supramolecular assemblies. The reaction of similar N-(pyridin-2-ylmethyl)aniline derivatives with various metal ions has been shown to yield a diverse range of structures, from simple mononuclear complexes to intricate polynuclear and polymeric architectures.

For example, the reaction of N-(pyridin-2-ylmethyl)aniline and its derivatives with copper(II) chloride has resulted in the formation of a mononuclear distorted square planar complex, a dinuclear chloro-bridged species with a distorted square pyramidal geometry, and a polynuclear chloro-bridged five-coordinated polymer. The final structure is highly dependent on the substituents on the aniline ring, which influence the steric and electronic properties of the ligand.

Furthermore, related Schiff base ligands, such as 4-methyl-N-(pyridin-2-ylmethylidene)aniline, have been used to construct coordination polymers with cadmium(II), forming columnar structures that extend into supramolecular sheets through π–π stacking interactions. Silver(I) has also been shown to form 1-D coordination polymers with (E)-N-(pyridylmethylene)aniline ligands. These examples strongly suggest that this compound can act as a versatile building block for creating multidimensional supramolecular networks. The dimethyl substitution on the aniline ring would likely influence the packing and dimensionality of the resulting structures.

Table 2: Examples of Structures Formed with Related Pyridine-Aniline Ligands

| Ligand | Metal Ion | Structural Motif | Reference |

|---|---|---|---|

| N-(pyridin-2-ylmethyl)aniline derivative | Cu(II) | Mononuclear, Dinuclear (bridged), Polynuclear | researchgate.net |

| 4-methyl-N-(pyridin-2-ylmethylidene)aniline | Cd(II) | 1-D Coordination Polymer | |

| (E)-N-(pyridylmethylene)aniline derivative | Ag(I) | 1-D Coordination Polymer | |

| N,N,4-tris(pyridin-2-ylmethyl)aniline | Cu(II), Co(II), Mn(II) | Discrete complexes, Dimers, 1-D Coordination Polymer |

By analogy to structurally similar compounds, this compound holds potential for application in the field of organic electronics, particularly as a component in organic semiconductors and Organic Light-Emitting Diodes (OLEDs). The molecule combines an electron-donating dimethylaniline group with an electron-accepting pyridine moiety, a design strategy commonly employed in the development of materials for optoelectronic applications. This donor-acceptor character can facilitate intramolecular charge transfer, which is a desirable property for materials used in OLEDs.

Numerous studies have highlighted the use of pyridine-containing compounds as functional materials in OLEDs. For instance, pyridine-appended pyrene (B120774) derivatives have been developed as hole-transporting materials (HTMs). nih.gov In these systems, the pyrene unit acts as a donor and the pyridine as an acceptor. Devices using these materials have demonstrated good performance at low driving voltages. nih.gov Similarly, triarylamine-pyridine-carbonitrile based compounds have been synthesized and shown to exhibit thermally activated delayed fluorescence (TADF), leading to green OLEDs with very high external quantum efficiencies, approaching 40%. nih.gov

The 2,5-dimethylaniline (B45416) portion of the molecule is a derivative of aniline, which is a common building block for hole-transporting materials. The pyridine unit is frequently incorporated into electron-transport materials. Therefore, a molecule that combines both could potentially exhibit bipolar charge transport properties, which is beneficial for achieving balanced charge injection and recombination within the emissive layer of an OLED, thereby improving device efficiency and lifetime. The specific substitution pattern of the dimethyl groups would also influence the material's morphological stability and solubility, which are crucial factors for device fabrication, especially for solution-processed OLEDs.

Table 3: Performance of OLEDs with Analogous Pyridine-Containing Materials

| Material Type | Function in OLED | Emission Color | Maximum External Quantum Efficiency (EQE) | Reference |

|---|---|---|---|---|

| Pyridine-appended pyrene derivative | Hole-Transporting Material | Green | Not specified | nih.gov |

| Triarylamine-pyridine-carbonitrile | TADF Emitter | Green | ~39.8% | nih.gov |

| Pyrenylpyridine derivative | Emissive Layer | Sky-Blue | 6.0 ± 1.2% | researchgate.net |

| Pyrene-imidazole derivative | Emissive Layer | Blue | 8.73 cd A⁻¹ (Current Eff.) | rsc.org |

Computational and Theoretical Investigations

Electronic Structure and Reactivity Modeling

The electronic characteristics of a molecule are fundamental to its chemical behavior. Computational modeling allows for a detailed depiction of how electrons are distributed and how the molecule is likely to interact with other chemical species.

Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms (geometry optimization) and the electronic properties of molecules. For a molecule like 2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to find the lowest energy conformation.

Studies on related palladium(II) complexes of substituted N-((pyridin-2-yl)methyl)aniline ligands have demonstrated that the coordination environment is sensitive to the electronic and steric nature of the substituents on the aniline (B41778) ring. researchgate.net These studies often employ DFT to correlate the observed chemical behavior with the calculated electronic structures.

Table 1: Predicted Effects of 2,5-Dimethyl Substitution on Geometric Parameters (Qualitative)

| Parameter | N-(pyridin-2-ylmethyl)aniline (Parent) | This compound | Predicted Influence of Substitution |

| Aniline Ring-N Bridge Dihedral Angle | Moderate twist | Increased twist | Steric hindrance from ortho-methyl group |

| C-N Bond Length (Aniline-Bridge) | Typical single bond length | Slightly elongated | Reduced p-orbital overlap due to twisting |

| Overall Dipole Moment | Non-zero | Altered due to substituent effects | Change in charge distribution |

This table is based on established principles of steric and electronic substituent effects.

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.

For N-(pyridin-2-ylmethyl)aniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the linking nitrogen atom. The LUMO is likely to be distributed over the electron-deficient pyridine (B92270) ring. The introduction of two electron-donating methyl groups at the 2- and 5-positions on the aniline ring will raise the energy of the HOMO. This increase in HOMO energy suggests that this compound would be a better electron donor (more easily oxidized) than its unsubstituted counterpart. The effect on the LUMO energy is expected to be less pronounced. Consequently, the HOMO-LUMO gap for the dimethyl-substituted compound is predicted to be smaller than that of the parent aniline, indicating higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies (Qualitative)

| Compound | HOMO Energy | LUMO Energy | HOMO-LUMO Gap | Predicted Reactivity |

| N-(pyridin-2-ylmethyl)aniline | Baseline | Baseline | Baseline | Moderate |

| This compound | Higher | Slightly affected | Smaller | Higher |

This table illustrates the expected trends based on the electron-donating nature of methyl groups.

A Molecular Electrostatic Potential (MEP) map is a color-coded representation of the electrostatic potential on the surface of a molecule. It is invaluable for identifying the sites susceptible to electrophilic and nucleophilic attack. Red regions indicate negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue regions represent positive electrostatic potential (electron-poor areas, prone to nucleophilic attack).

In this compound, the most negative potential (red) is anticipated to be located around the nitrogen atom of the pyridine ring, making it the primary site for protonation or coordination to metal ions. The nitrogen atom of the amine bridge will also exhibit a region of negative potential. The hydrogen atom of the N-H group will show a positive potential (blue), making it a potential hydrogen bond donor. The addition of the electron-donating methyl groups will increase the electron density on the aniline ring, making it more nucleophilic compared to the unsubstituted ring, though this effect might be modulated by the steric hindrance of the ortho-methyl group.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would quantify the delocalization of the amine nitrogen's lone pair into the aniline ring's π-system.

However, as previously noted, the steric clash from the ortho-methyl group would likely force the N-H bond out of the plane of the aniline ring. This twisting would reduce the overlap between the nitrogen lone pair orbital (n) and the antibonding π* orbitals of the aromatic ring. NBO analysis would quantify this reduced n -> π* interaction, which would be reflected in a lower stabilization energy compared to a planar or less-twisted aniline derivative. This analysis would also confirm the charge distribution, showing a negative charge on the nitrogen atoms and positive charges on the hydrogen atoms attached to them. Studies on related systems have used NBO analysis to confirm the stability contributions from hyperconjugative interactions. researchgate.net

From the HOMO and LUMO energies derived from DFT calculations, several quantum chemical descriptors can be calculated to quantify global reactivity. These include electronegativity (χ), chemical hardness (η), and softness (S).

Electronegativity (χ) measures the power of a molecule to attract electrons.

Chemical Hardness (η) is a measure of the resistance to a change in electron distribution. It is calculated from the HOMO-LUMO gap (η ≈ (E_LUMO - E_HOMO) / 2).

Chemical Softness (S) is the reciprocal of hardness (S = 1/η) and indicates a molecule's polarizability.

Given that the 2,5-dimethyl substitution is predicted to decrease the HOMO-LUMO gap, it would consequently decrease the chemical hardness (η) and increase the chemical softness (S) of the molecule compared to N-(pyridin-2-ylmethyl)aniline. A softer molecule is generally more reactive. The electronegativity would also be adjusted by the presence of the methyl groups.

Table 3: Predicted Quantum Chemical Descriptors (Relative)

| Compound | HOMO-LUMO Gap | Chemical Hardness (η) | Chemical Softness (S) |

| N-(pyridin-2-ylmethyl)aniline | Larger | Higher | Lower |

| This compound | Smaller | Lower | Higher |

This table shows the inverse relationship between the HOMO-LUMO gap and reactivity descriptors.

Mechanistic Pathways Elucidation

While specific mechanistic studies involving this compound are scarce, its computed electronic structure allows for informed predictions about its role in chemical reactions. The molecule possesses multiple reactive sites: the nucleophilic pyridine nitrogen, the secondary amine nitrogen, and the activated aniline ring.

In reactions with electrophiles, such as alkyl halides or acyl chlorides, attack could occur at either the pyridine nitrogen or the amine nitrogen. The outcome would depend on the reaction conditions and the nature of the electrophile (hard vs. soft). The pyridine nitrogen is generally more basic and sterically accessible, making it a likely site for protonation or reaction with hard electrophiles. The amine nitrogen, being a softer nucleophile, might react preferentially with softer electrophiles.

The compound is also an excellent bidentate ligand for coordination chemistry, capable of forming stable chelate rings with transition metal ions via the pyridine and amine nitrogen atoms. researchgate.net Mechanistic studies of substitution reactions at metal centers containing this type of ligand often suggest an associative mechanism, where the incoming nucleophile coordinates to the metal before the leaving group departs. researchgate.net The electronic properties of the aniline ring, modulated by the dimethyl substitution, would influence the stability and reactivity of such metal complexes.

Investigation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in mapping the potential energy surfaces of chemical reactions involving this compound. These studies allow for the identification of transition states and the calculation of activation barriers, providing deep insights into reaction kinetics and pathways.

Theoretical studies on related aniline and pyridine derivatives often utilize DFT methods, such as B3LYP or M06-2X, to model reaction mechanisms. researchgate.netresearchgate.net For instance, the N-arylation of amines, a fundamental process in organic synthesis, can be computationally investigated to understand the role of catalysts and the effect of substituents on the reaction rate. organic-chemistry.org In the context of this compound, computational models could be used to explore its synthesis, for example, through the reaction of 2,5-dimethylaniline (B45416) with 2-picolyl chloride, by calculating the energy profile of the nucleophilic substitution reaction. prepchem.com

Furthermore, the reactions of aniline derivatives with radicals, such as hydroxyl radicals, have been studied computationally to determine the most likely reaction pathways, which can include hydrogen abstraction or radical addition to the aromatic ring. researchgate.net Similar computational approaches could predict the reactivity of this compound in various chemical environments.

Studies on Amine-to-Imine Oxidation Mechanisms

The oxidation of secondary amines to imines is a key transformation in organic chemistry. Computational studies can elucidate the detailed mechanism of this process for this compound. Such studies would typically investigate the thermodynamics and kinetics of different proposed pathways, which may involve radical intermediates or concerted steps.

For example, the oxidation of N,N-dimethylaniline has been shown to proceed through intermediates that can be characterized computationally. sci-hub.se A plausible mechanism for the oxidation of this compound would involve the initial formation of a radical cation, followed by deprotonation and further oxidation to yield the corresponding imine. DFT calculations could be employed to determine the geometries and energies of these intermediates and the transition states connecting them.

In catalytic oxidation processes, computational studies can also shed light on the role of the catalyst. For instance, in palladium-catalyzed imine hydrolysis, a related process, DFT calculations have shown that the coordination of the pyridine nitrogen to the metal center is crucial for the reaction to proceed. mdpi.com Similar investigations could be applied to the oxidation of this compound to understand how different catalysts might facilitate the amine-to-imine conversion.

Exploration of Intermediate Species in Catalytic Cycles

Catalytic reactions often proceed through a series of short-lived intermediate species that are difficult to detect experimentally. Computational chemistry provides a powerful means to identify and characterize these transient molecules. For reactions involving this compound as a ligand or substrate, computational studies can map out the entire catalytic cycle.

In cross-coupling reactions, where this compound might act as a ligand, DFT calculations can model the key steps of oxidative addition, transmetalation, and reductive elimination. The geometries, electronic structures, and relative energies of the various palladium or copper intermediates could be determined, providing a detailed picture of the catalytic process. mdpi.com

Similarly, in oxidation reactions, computational methods can be used to explore the structures of intermediates such as metal-peroxo or metal-oxo species and their subsequent reactions with the amine. sci-hub.se The generation of N-aryl nitrenoid intermediates from the oxidation of anilines has been studied, revealing complex reaction cascades that can be rationalized through computational modeling of the proposed intermediates. sci-hub.se

Spectroscopic Property Prediction and Correlation

Computational methods are widely used to predict spectroscopic properties, which can aid in the characterization of new compounds and the interpretation of experimental data.

Computational Prediction of NMR Chemical Shifts and Vibrational Frequencies

DFT calculations are a reliable tool for predicting the NMR chemical shifts and vibrational frequencies of organic molecules. For this compound, these predictions can be invaluable for its structural confirmation.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with a DFT functional like B3LYP and a suitable basis set. The accuracy of these predictions can be high, often with mean absolute errors of less than 0.2 ppm for ¹H and 5 ppm for ¹³C, when compared to experimental data. researchgate.net The predicted chemical shifts for this compound would be expected to be influenced by the electronic effects of the dimethylaniline and pyridine moieties.

Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. DFT calculations can predict the frequencies and intensities of these modes. rsc.org The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are therefore typically scaled by an empirical factor to improve agreement with experiment. rsc.org For aniline derivatives, characteristic vibrational modes include N-H stretching, C-N stretching, and aromatic C-H bending, all of which can be assigned based on computational results. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound (Note: These are hypothetical values based on typical computational results for similar compounds and are for illustrative purposes.)

| Parameter | Predicted Value |

|---|---|

| ¹H NMR (δ, ppm) | Aromatic H: 6.5-8.5, CH₂: ~4.5, CH₃: ~2.2, NH: ~5.0 |

| ¹³C NMR (δ, ppm) | Aromatic C: 110-160, CH₂: ~55, CH₃: ~20 |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions

The electronic absorption spectrum (UV-Vis) of a molecule is governed by transitions between its electronic states. Time-Dependent Density Functional Theory (TD-DFT) is the most common computational method for predicting these transitions. chemicalbook.com

For this compound, TD-DFT calculations could predict the wavelengths of maximum absorption (λₘₐₓ) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations would likely reveal transitions involving the π-systems of the aniline and pyridine rings. It has been noted that for some aniline derivatives, TD-DFT calculations may show discrepancies with experimental results, particularly for transitions with significant charge-transfer character. nih.gov Nevertheless, TD-DFT provides a detailed description of the nature of the electronic transitions, such as π→π* or n→π* transitions. nih.gov

Correlation of Theoretical Data with Experimental Spectroscopic Results

A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. For this compound, this would involve comparing the computationally predicted NMR spectra, vibrational spectra, and electronic spectra with experimentally measured data.

Good agreement between theoretical and experimental data provides confidence in the computational model and allows for a more detailed interpretation of the experimental results. For instance, the assignment of complex NMR signals or overlapping vibrational bands can be greatly facilitated by computational predictions. researchgate.net Discrepancies between theory and experiment, on the other hand, can point to limitations in the computational method or suggest that the molecular structure in the experiment (e.g., in a specific solvent or crystal lattice) differs from the idealized gas-phase or implicit solvent model used in the calculation. nih.gov The use of appropriate scaling factors for vibrational frequencies and the inclusion of solvent effects in the calculations are common strategies to improve the correlation between theoretical and experimental results. rsc.orgnih.gov

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2,5-dimethylaniline |

| 2-picolyl chloride |

| N,N-dimethylaniline |

| Pyridine |

| Palladium |

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes and Sustainable Chemistry Approaches

While the synthesis of N-aryl-N-(pyridin-2-ylmethyl)amines is established, future research could focus on developing more sustainable and efficient synthetic protocols for 2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline. Traditional methods often involve the reaction of an aniline (B41778) with a pyridine-containing electrophile, which can sometimes lead to side products and require harsh reaction conditions. prepchem.com

Future investigations could explore:

Greener Solvents and Catalysts: The use of environmentally benign solvents and low-cost, earth-abundant metal catalysts could significantly improve the sustainability of the synthesis. cbiore.id For instance, employing microwave-assisted organic synthesis could reduce reaction times and energy consumption.

One-Pot Syntheses: Developing one-pot methodologies where multiple reaction steps are carried out in a single reaction vessel would enhance efficiency and reduce waste.

Flow Chemistry: Continuous flow synthesis could offer better control over reaction parameters, leading to higher yields and purity, and facilitating safer and more scalable production.

A comparative table of potential synthetic approaches is presented below:

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, better process control. | Optimization of microwave parameters (temperature, time, power) and solvent choice. |

| Catalytic C-N Coupling | Use of earth-abundant metal catalysts (e.g., copper, iron), milder reaction conditions. | Development of novel catalyst systems with high turnover numbers and selectivity. |

| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Designing a sequence of reactions that are compatible in a single pot. |

| Flow Chemistry | Scalability, safety, precise control over reaction conditions. | Design and optimization of a continuous flow reactor for the synthesis. |

Expanded Scope of Coordination Chemistry and Multi-Metallic Systems

The coordination chemistry of this compound with various metal ions is a promising area for exploration. The ligand can act as a bidentate N,N'-donor, coordinating through the pyridine (B92270) and aniline nitrogen atoms. A known example includes a mononuclear copper(II) complex, [Cu(2,5-Me₂L)Cl₂], where 'L' represents the parent N-(pyridin-2-ylmethyl)aniline ligand framework. researchgate.net

Future research should aim to:

Synthesize a Wider Range of Metal Complexes: Investigating the coordination with a variety of transition metals (e.g., Fe, Co, Ni, Zn, Ru, Rh) could lead to complexes with interesting magnetic, electronic, and catalytic properties.

Explore Different Coordination Modes: The steric bulk of the 2,5-dimethylaniline (B45416) group might favor the formation of specific geometries or lead to unusual coordination modes.

Construct Multi-Metallic Systems: While mononuclear complexes are known, the potential for this ligand to bridge multiple metal centers to form dinuclear or polynuclear structures remains largely unexplored. rsc.orgnih.gov Such multi-metallic systems are of interest for their cooperative catalytic activity and magnetic properties.

The table below outlines potential areas of investigation in the coordination chemistry of this ligand:

| Research Area | Objective | Potential Applications |

| Mononuclear Complexes | Synthesis and characterization of complexes with various transition metals. | Catalysis, bioinorganic chemistry models. |

| Polynuclear Complexes | Investigation of the ligand's ability to bridge metal centers. | Molecular magnetism, multi-metallic catalysis. |

| Supramolecular Assemblies | Formation of coordination polymers and metal-organic frameworks (MOFs). | Gas storage, separation, sensing. rsc.org |

Development of New Catalytic Systems with Enhanced Performance

Metal complexes of N-(pyridin-2-ylmethyl)aniline derivatives have shown promise in various catalytic transformations. For instance, palladium complexes have been used in polymerization reactions, and iridium and rhodium complexes have been investigated for transfer hydrogenation. researchgate.net

Future research on catalytic systems based on this compound could focus on:

Polymerization Catalysis: Investigating the activity of its transition metal complexes as catalysts for olefin polymerization, potentially leading to polymers with specific tacticities. researchgate.net

Oxidation Catalysis: Exploring the use of its copper or manganese complexes in the oxidation of alcohols and other organic substrates, inspired by biological systems. nih.gov

Hydrogenation and Transfer Hydrogenation: Developing rhodium and iridium complexes for the efficient reduction of ketones, aldehydes, and imines. researchgate.net The electronic and steric properties imparted by the 2,5-dimethyl substitution could enhance catalyst stability and selectivity.

| Catalytic Application | Metal Center of Interest | Potential Advantages of 2,5-dimethyl substitution |

| Olefin Polymerization | Pd, Ni | Control of polymer tacticity and molecular weight. |

| Oxidation of Alcohols | Cu, Mn, Ru | Enhanced catalyst stability and selectivity. |

| Transfer Hydrogenation | Rh, Ir | Improved catalytic activity and substrate scope. |

Advanced Computational Modeling for Structure-Function Relationships

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the electronic structure, bonding, and reactivity of this compound and its metal complexes. researchgate.netresearchgate.net

Future computational studies could be directed towards:

Predicting Coordination Geometries: Modeling the interaction of the ligand with different metal ions to predict the most stable coordination geometries and identify potential isomers.

Understanding Electronic Effects: Quantifying the influence of the 2,5-dimethyl substituents on the electron density at the donor atoms and the resulting impact on the metal-ligand bond strength.

Elucidating Reaction Mechanisms: Using computational methods to map out the energy profiles of catalytic cycles, which can aid in the rational design of more efficient catalysts.

| Computational Method | Research Goal | Expected Outcome |

| Density Functional Theory (DFT) | Elucidate electronic structure and predict reactivity. | Understanding of ligand field effects and reaction pathways. |

| Molecular Dynamics (MD) Simulations | Study the dynamic behavior of complexes in solution. | Insights into conformational changes and solvent effects. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlate structural features with catalytic performance. | Predictive models for designing improved catalysts. researchgate.net |

Integration into Smart Materials and Responsive Systems

The unique properties of this compound and its metal complexes could be harnessed for the development of smart materials and responsive systems. For example, related aniline derivatives have been investigated for their nonlinear optical (NLO) properties. researchgate.net

Unexplored avenues in this area include:

Nonlinear Optical Materials: Investigating the second- and third-order NLO properties of the compound and its metal complexes, which could have applications in photonics and optoelectronics.

Chemosensors: Designing metal complexes that exhibit a change in their optical or electronic properties upon binding to specific analytes, leading to the development of selective chemosensors.

Responsive Polymers: Incorporating the ligand or its metal complexes into polymer backbones to create materials that respond to external stimuli such as light, temperature, or pH. The chromic properties observed in similar complexes suggest this potential. researchgate.net

| Material Type | Potential Property | Application |

| Nonlinear Optical (NLO) Materials | Second or third harmonic generation. | Photonics, optical switching. |

| Chemosensors | Luminescence or color change upon analyte binding. | Environmental monitoring, medical diagnostics. |

| Stimuli-Responsive Polymers | Reversible changes in structure or properties. | Drug delivery, smart coatings. |

Q & A

Q. What synthetic routes are available for preparing 2,5-dimethyl-N-(pyridin-2-ylmethyl)aniline, and how can intermediates be optimized?

Methodological Answer: A common approach involves reductive alkylation of 2,5-dimethylaniline with 2-(chloromethyl)pyridine. Key steps include:

- Nitro Reduction : If nitro intermediates are used (e.g., 2,5-dimethyl-4-nitroaniline), catalytic hydrogenation with Pd/C under H₂ gas reduces the nitro group to an amine .

- Alkylation : Reacting 2,5-dimethylaniline with 2-(chloromethyl)pyridine in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) facilitates SN2 substitution .

- Purification : Column chromatography or recrystallization from ethanol/water mixtures yields high-purity product.

Q. What analytical techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the aromatic proton environment and methyl/pyridinyl group connectivity. For example, pyridinyl protons resonate at δ 8.3–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 226.1702 for C₁₅H₁₈N₂) validates molecular composition .

- X-ray Crystallography : Single-crystal diffraction provides unambiguous structural confirmation, as demonstrated for analogous ligands like CPYA .

Q. What safety protocols are critical for handling this compound in the lab?

Methodological Answer:

- Toxicological Precautions : Aniline derivatives are suspected carcinogens (IARC Group 2B). Use fume hoods, gloves, and closed systems during synthesis .

- Waste Management : Degrade residual compound via advanced oxidation processes (AOPs), such as Fenton’s reagent (Fe²⁺/H₂O₂), to prevent environmental release .

Advanced Research Questions

Q. How do structural modifications (e.g., methyl/pyridinyl groups) influence DNA binding interactions?

Methodological Answer:

- Mechanistic Insights : The pyridinylmethyl group in ligands like CPYA enables minor groove DNA binding via electrostatic interactions, as shown in [Cu(CPYA)Cl₂] and [Pd(CPYA)Cl₂] complexes .

- Experimental Validation :

- Electrophoresis : Gel shifts indicate concentration-dependent DNA binding or cleavage.

- Atomic Force Microscopy (AFM) : Visualizes DNA conformational changes post-interaction .

- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding energies and groove specificity .

Q. What advanced oxidation processes (AOPs) effectively degrade this compound in wastewater?

Methodological Answer:

- Catalytic Ozonation : MnO₂ or CaMn₂O₄ catalysts degrade >90% of aniline derivatives at 20–30°C. Monitor via HPLC-UV .

- Fenton’s Reagent : Optimize Fe²⁺/H₂O₂ ratios (1:10–1:20) for hydroxyl radical generation. Adjust pH to 3–4 for maximum efficiency .

- Limitations : Catalyst leaching (e.g., Cu²⁺ in ozonation) may require post-treatment ion exchange .

Q. How does the compound partition in soil under varying environmental conditions?

Methodological Answer:

- Migration Studies : Soil column experiments with spiked aniline derivatives show vertical migration rates depend on pump speed (0.5–2.0 mL/min). Use GC-MS to quantify soil layers .